molecular formula C15H14Cl2N2O2S B7453085 6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide

6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide

Cat. No.: B7453085
M. Wt: 357.3 g/mol
InChI Key: LWYQNIWZZJEIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group, a chlorophenyl group, and a cyclopropylmethyl group

Properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)-cyclopropylmethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-12-5-3-11(4-6-12)15(10-1-2-10)19-22(20,21)13-7-8-14(17)18-9-13/h3-10,15,19H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQNIWZZJEIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method includes the chlorination of pyridine followed by sulfonation to introduce the sulfonamide group. The chlorophenyl and cyclopropylmethyl groups are then introduced through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorophenyl and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl and cyclopropylmethyl groups contribute to hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide: Lacks the chlorine atom on the pyridine ring, potentially altering its chemical reactivity and biological activity.

Uniqueness

6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide is unique due to the presence of both the chlorophenyl and cyclopropylmethyl groups, which can enhance its binding interactions and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.